molecular formula C8H14OS B160826 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide CAS No. 133966-46-8

4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide

Cat. No. B160826
M. Wt: 158.26 g/mol
InChI Key: ZYCQZGYYLCESET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, also known as DMTO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMTO is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It is a colorless liquid with a pungent odor and has a molecular formula of C8H16OS.

Mechanism Of Action

The mechanism of action of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is not fully understood, but studies have suggested that it may act as an antioxidant and anti-inflammatory agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide may also interact with various enzymes and proteins in the body, leading to its observed biological effects.

Biochemical And Physiological Effects

Studies have shown that 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been shown to have potential neuroprotective effects and may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is its high purity and stability, which makes it a useful reagent in organic synthesis. However, one limitation is its toxicity, which requires careful handling and disposal. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are numerous future directions for the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide. One potential area of research is the development of new synthetic methods for 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, which can increase the yield and purity of the compound. Another area of research is the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential applications in the treatment of neurodegenerative diseases. Additionally, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential use as a catalyst in organic synthesis and materials science can be further explored. Overall, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide can be synthesized through various methods, including the reaction of 2-methyl-3-isopropylthiophene with hydrogen peroxide in the presence of a catalyst. Another method involves the oxidation of 2-methyl-3-isopropylthiophene with potassium permanganate. These methods have been extensively studied and optimized to increase the yield and purity of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide.

Scientific Research Applications

4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been used as a reagent for the synthesis of various compounds, including heterocycles and carbonyl compounds. In the pharmaceutical industry, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential use as an anti-inflammatory and antioxidant agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been studied for its potential applications in materials science, including the synthesis of polymers and composites.

properties

CAS RN

133966-46-8

Product Name

4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1-oxide

InChI

InChI=1S/C8H14OS/c1-6(2)8-4-5-10(9)7(8)3/h6H,4-5H2,1-3H3

InChI Key

ZYCQZGYYLCESET-UHFFFAOYSA-N

SMILES

CC1=C(CCS1=O)C(C)C

Canonical SMILES

CC1=C(CCS1=O)C(C)C

synonyms

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI)

Origin of Product

United States

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